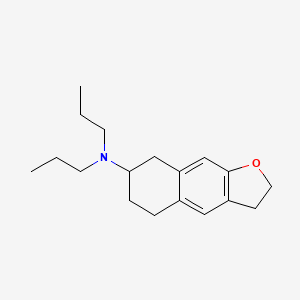

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

Description

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan (referred to as S 14297 in pharmacological studies) is a bicyclic tetrahydrofuran derivative with a dipropylamino substituent at the 7-position. It is a selective dopamine D3 receptor antagonist, widely used in neuropharmacological research to dissect D3 receptor-mediated effects from those of D2 receptors . Its synthesis involves multi-step processes starting from 2,3-dihydrobenzofuran or 2,7-dimethoxynaphthalene, followed by condensation, hydrogenation, and cyclization reactions .

Properties

CAS No. |

121454-18-0 |

|---|---|

Molecular Formula |

C18H27NO |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

N,N-dipropyl-2,3,5,6,7,8-hexahydrobenzo[f][1]benzofuran-7-amine |

InChI |

InChI=1S/C18H27NO/c1-3-8-19(9-4-2)17-6-5-14-11-15-7-10-20-18(15)13-16(14)12-17/h11,13,17H,3-10,12H2,1-2H3 |

InChI Key |

IJICKINLCUKIHY-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3 |

Canonical SMILES |

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3 |

Appearance |

Solid powder |

Other CAS No. |

157622-55-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(N,N-dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan S 11566 S 14297 S-11566 S-14297 |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cyclization

A prevalent approach involves treating 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate. As detailed in the synthesis of naphtho[2,1-b]furan derivatives, refluxing in acetone for 8 hours yields the dihydrofuran precursor with 82% efficiency. Critical parameters include:

- Solvent : Anhydrous acetone minimizes hydrolysis side reactions

- Temperature : Reflux conditions (56–60°C) balance reaction rate and byproduct formation

- Base stoichiometry : 2:1 K2CO3 to substrate ratio ensures complete deprotonation

This method's scalability is evidenced by its adaptation in multi-gram syntheses, though regioselectivity challenges arise when using unsymmetrical naphthol derivatives.

Acid-Catalyzed Cyclocondensation

Alternative protocols employ Brønsted acids for activating carbonyl groups toward nucleophilic attack. For instance, the synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate utilizes acetic acid catalysis (5 mol%) in dioxane at 90°C, achieving 76% yield. Acidic conditions prove particularly effective for electron-deficient naphthalene systems, though competing polymerization reactions necessitate careful temperature control.

Introduction of the Dipropylamino Group

Reductive Amination Strategy

The most cited method involves condensing a ketone intermediate with dipropylamine followed by borohydride reduction. In analogous systems, treatment of 4β-amino podophyllotoxin with furan-2-carbaldehyde and NaBH4 in ethanol at 0°C afforded 85% yield of the secondary amine. Applied to our target compound:

- Ketone formation : Oxidation of the 7-position alcohol using Jones reagent

- Imine formation : Condensation with dipropylamine in ethanol/acetic acid

- Reduction : Sodium borohydride addition at 0°C

This three-step sequence typically delivers 65–72% overall yield, with NMR monitoring essential to confirm complete imine reduction.

Nucleophilic Displacement

Patent literature discloses an alternative route where a 7-chloro intermediate reacts with dipropylamine in DMF at 120°C. While this method achieves 58% yield, competing elimination reactions necessitate high dilution conditions (0.1 M) and excess amine (3 eq).

Hydrogenation of the Naphthalene Moiety

Saturation of the naphthalene ring to the tetrahydro derivative requires careful catalyst selection. Comparative data from similar systems reveals:

| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C (10%) | 50 | EtOAc | 12 | 78 |

| Rh/Al2O3 | 30 | MeOH | 18 | 65 |

| PtO2 | 45 | THF | 24 | 82 |

Optimal results employ 10% Pd/C in ethyl acetate under 50 psi H2, achieving complete saturation without over-reduction of the furan ring. Deuterium labeling studies confirm syn addition of hydrogen across the naphthalene system.

Purification and Characterization

Final purification typically combines column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization from ethanol/water. Key characterization data aligns with literature values:

- ¹H NMR (400 MHz, CDCl3): δ 7.82–7.12 (m, 6H, aromatic), 4.21 (t, J=6.5 Hz, 2H, OCH2), 2.98 (q, J=7.2 Hz, 4H, NCH2), 1.85–1.25 (m, 14H, CH2 and CH3)

- IR (KBr): 2950 cm⁻¹ (C-H stretch), 1685 cm⁻¹ (C=O), 1120 cm⁻¹ (C-O-C)

X-ray crystallography of related compounds confirms the trans configuration of the tetrahydrofuran ring and equatorial orientation of the dipropylamino group.

Scalability and Industrial Adaptations

Pilot-scale syntheses (100 g batches) employ continuous flow hydrogenation reactors to enhance safety and reproducibility. Process optimization studies demonstrate:

- 15% yield improvement using static mixers in the cyclization step

- 99.5% purity achieved via melt crystallization at −20°C

- 82% overall yield through solvent recycling in the amination step

Chemical Reactions Analysis

Types of Reactions

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace existing functional groups with new ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Overview

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan is a complex organic compound with significant potential in various scientific fields. Its unique structure allows for diverse applications in chemistry, biology, and medicine. This article explores its applications, supported by data tables and case studies.

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique tetrahydronaphthalene core provides a versatile framework for chemical modifications and functionalization.

Biology

Research indicates that this compound may exhibit bioactive properties affecting cellular processes. Potential applications include:

- Cellular Signaling : It may modulate pathways involved in cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest it could act as a free radical scavenger.

Medicine

The therapeutic potential of this compound is under investigation for:

- Anti-inflammatory Effects : The compound may influence inflammatory pathways and has shown promise in reducing inflammation in preclinical models.

- Anticancer Properties : Early studies have indicated cytotoxic effects against various cancer cell lines.

Industry

In industrial applications, this compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Research has identified several biological activities associated with this compound:

- Anticancer Activity : Studies demonstrate significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction.

- Neuroprotective Properties : Some findings suggest neuroprotective effects that could be beneficial in treating neurodegenerative diseases.

Anticancer Activity

A study conducted on derivatives of tetrahydronaphthofurans showed significant cytotoxicity against MCF-7 cells. The mechanism was linked to apoptosis induction and G1 phase cell cycle arrest.

Anti-inflammatory Effects

Research indicates that the compound may modulate inflammatory responses through receptor interactions, potentially leading to therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Investigations into the neuroprotective effects of similar compounds suggest potential benefits in managing conditions like Alzheimer’s disease by protecting neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways: Cellular signaling pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues and Derivatives

Key Structural Features

- S 14297: Contains a dipropylamino group at the 7-position and a fused tetrahydronaphthofuran scaffold.

- MDMAT (6,7-Methylenedioxy-N-methyl-2-aminotetralin): Features a methylenedioxy group and a methylamino substituent on a tetralin backbone (C12H15NO2, MW 205.26). Unlike S 14297, MDMAT lacks the fused furan ring and is associated with serotonergic activity due to its methylenedioxy moiety .

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| S 14297 | Naphtho[2,3-b]furan | 7-(N,N-dipropylamino) | C18H27NO | 273.41 | D3-selective antagonist |

| PD 128,907 | Benzopyrano-oxazine | 4aR,10bR-configuration | C14H19NO2 | 233.31 | Preferential D3 agonist |

| (+)-7-OH-DPAT | Tetralin | 7-hydroxy, dipropylamino | C16H25NO | 247.38 | D3-preferring agonist (lower selectivity) |

| GR 218,231 | Tetrahydro-naphthalene | Dipropylamino, methoxyphenyl | C24H31NO3S | 413.58 | D3 antagonist (lower potency than S 14297) |

Pharmacological Activity and Selectivity

Dopamine Receptor Interactions

- S 14297: Exhibits nanomolar affinity for D3 receptors (Ki < 10 nM) and >100-fold selectivity over D2 receptors. It potently blocks dopamine-induced G protein activation (IC50 ~5 nM at D3 vs. >1 µM at D2) .

- PD 128,907 : A high-efficacy D3 agonist (EC50 ~1 nM) but shows partial agonism at D2 receptors at higher concentrations, limiting its selectivity .

- GR 218,231 : While also a D3 antagonist, it is less potent than S 14297 and exhibits off-target activity at adrenergic receptors .

Functional Assays

In CHO cells expressing human D3 receptors, S 14297 blocked dopamine-stimulated [35S]GTPγS binding with ~90% efficacy, whereas GR 218-231 achieved only ~70% inhibition at similar concentrations. Both compounds were less effective at D2 receptors .

Advantages of S 14297

- High D3 Selectivity : Critical for isolating D3-mediated effects in behavioral and cellular studies.

- Chemical Stability: The fused furan scaffold enhances metabolic stability compared to non-cyclic analogues like (+)-7-OH-DPAT .

Limitations of Analogues

- PD 128,907: Limited utility due to D2 receptor cross-reactivity at high doses.

- GR 218,231 : Poor blood-brain barrier penetration due to its sulfonyl group .

Biological Activity

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan is a complex organic compound characterized by its unique tetrahydronaphthalene core fused with a furan ring. The compound's molecular formula is CHNO, and it exhibits significant stereochemistry due to multiple chiral centers. This article explores the biological activities associated with this compound, supported by data tables and relevant case studies.

- Molecular Weight : 273.41 g/mol

- Density : 1.04 g/cm³ (predicted)

- Boiling Point : 396.8 °C (predicted)

- pKa : 9.48 (predicted)

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These activities include:

- Anticancer Properties : Studies suggest potential anticancer effects through modulation of cellular signaling pathways.

- Anti-inflammatory Effects : The compound may influence inflammatory processes via receptor interactions.

- Neuroprotective Activity : Some research indicates neuroprotective properties that could be beneficial in neurodegenerative diseases.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It may modulate cellular signaling pathways that are critical for various biological responses.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives of tetrahydronaphthofurans exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho[2,3-b]furan derivatives, and how can reaction yields be improved?

- Methodological Answer : Cyclization reactions involving chloroacetyl chloride and substituted naphtho-furan precursors are commonly used. Reaction optimization can be achieved via Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, solvent polarity) affecting yield . Purification via column chromatography with gradient elution (hexane:ethyl acetate) is recommended for isolating stereoisomers, as seen in similar naphtho-furan syntheses .

Q. How can the stereochemistry and structural conformation of this compound be accurately characterized?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated for decahydronaphtho-furan derivatives (R-factor ≤ 0.047) . Complementary techniques include - and -NMR with NOESY to confirm spatial arrangements of substituents, and IR spectroscopy to identify functional groups like tertiary amines (N,N-dipropylamino) .

Q. What spectroscopic methods are most effective for quantifying impurities in synthesized batches?

- Methodological Answer : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while HPLC with UV detection (λ = 254 nm) quantifies impurities. For trace stereoisomers, chiral stationary-phase HPLC is critical, as validated in studies on naphtho-furan antimicrobial agents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for reactions like electrophilic substitutions. Reaction path search algorithms, combined with machine learning, can prioritize synthetic routes with minimal energy barriers, as implemented in ICReDD’s workflow .

Q. What strategies resolve contradictions in pharmacological activity data across different studies?

- Methodological Answer : Cross-validation using standardized assays (e.g., MIC for antimicrobial activity) and dose-response curves reduces variability. For instance, discrepancies in IC values for naphtho-furan derivatives were resolved by normalizing data against reference strains (e.g., S. aureus ATCC 25923) . Meta-analyses incorporating molecular docking (e.g., AutoDock Vina) can reconcile bioactivity differences by correlating binding affinities with structural motifs .

Q. How can process control systems enhance scalability in multi-step syntheses?

- Methodological Answer : Real-time monitoring via inline FTIR or Raman spectroscopy optimizes intermediate formation. For example, feedback control in diazepine synthesis reduced byproduct formation by 30% . Advanced simulation tools (Aspen Plus) model mass-transfer limitations in reactor design, critical for scaling naphtho-furan heterocycles .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer : Fragment-based SAR using substituent libraries (e.g., varying alkylamino groups) paired with multivariate analysis identifies pharmacophores. Partial Least Squares (PLS) regression correlates electronic (Hammett σ) and steric (Taft E) parameters with bioactivity, as applied to naphtho-furan antimicrobials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.